molecular formula C13H24NO5P B15326010 cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid

cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid

Cat. No.: B15326010
M. Wt: 305.31 g/mol
InChI Key: OFQHAQFILDUIJU-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid is a stereodefined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a dimethylphosphoryl group at the 4-position, and a carboxylic acid moiety at the 2-position. The cis configuration indicates that the Boc and dimethylphosphoryl substituents are on the same face of the piperidine ring.

Properties

Molecular Formula

C13H24NO5P

Molecular Weight

305.31 g/mol

IUPAC Name

(2R,4S)-4-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H24NO5P/c1-13(2,3)19-12(17)14-7-6-9(20(4,5)18)8-10(14)11(15)16/h9-10H,6-8H2,1-5H3,(H,15,16)/t9-,10+/m0/s1

InChI Key

OFQHAQFILDUIJU-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)P(=O)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)P(=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the amino group on the piperidine ring using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dimethylphosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the removal of the Boc group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid with structurally analogous piperidine derivatives, focusing on substituent variations, molecular properties, and synthetic applications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Suppliers/Commercial Availability Notable Properties/Applications
This compound Boc (1), dimethylphosphoryl (4), COOH (2) ~347.3 (calculated) Phosphoryl, Boc, carboxylic acid Not explicitly listed High polarity due to phosphoryl group; potential use in chiral catalysis or bioactive molecules
cis-1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid Cbz (1), CF₃ (3), COOH (2) ~343.3 (calculated) Trifluoromethyl, Cbz, carboxylic acid 3 suppliers Enhanced lipophilicity from CF₃; used in fluorinated drug scaffolds
cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid Boc (1), CH₃ (3), COOH (2) ~257.3 (calculated) Methyl, Boc, carboxylic acid 5 suppliers Simplified structure for probing steric effects; common in peptide mimetics
cis-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid Boc (1), OH (3), COOH (4) ~273.3 (calculated) Hydroxyl, Boc, carboxylic acid 4 suppliers Hydrogen-bonding capacity from OH; explored in prodrug formulations

Key Comparative Insights:

The Boc group universally enhances stability during synthesis, as seen in all tert-butoxycarbonyl-containing analogs .

Commercial Viability: The target compound lacks explicit supplier data, unlike its methyl- or hydroxy-substituted analogs, suggesting it may be a novel or niche research chemical .

Stereochemical Considerations :

  • The cis configuration is critical for maintaining spatial alignment of substituents, as demonstrated in related piperidine syntheses involving stereospecific hydrolysis or protection steps .

Research Findings and Structural Analysis

  • Enantiomer Analysis : Parameters like Rogers’ η or Flack’s x could distinguish enantiomeric purity, crucial for pharmacological applications .

Biological Activity

The compound cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C12H22N2O4PC_{12}H_{22}N_{2}O_{4}P. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a dimethylphosphoryl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the protection of the carboxylic acid group using the Boc strategy, followed by the introduction of the dimethylphosphoryl moiety. The synthetic route can be summarized as follows:

  • Protection : The carboxylic acid is protected using tert-butoxycarbonyl chloride.
  • Phosphorylation : Dimethylphosphorylation is performed using appropriate reagents to introduce the dimethylphosphoryl group.
  • Purification : The final product is purified using chromatography techniques.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : The dimethylphosphoryl group may interact with specific enzymes, potentially inhibiting their activity.
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anticancer Properties : Certain analogs have shown promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • Neuroprotective Activity :
    • A study demonstrated that piperidine derivatives could protect neuronal cells from oxidative stress. The presence of the dimethylphosphoryl group was essential for this activity, suggesting a role in cellular signaling pathways involved in neuroprotection .
  • Anticancer Activity :
    • In vitro assays showed that compounds with similar structures inhibited the growth of various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Enzyme Interaction Studies :
    • Preliminary data suggest that this compound may inhibit certain phosphatases, which are critical in cellular signaling pathways .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundNeuroprotective, Anticancer
Related Piperidine DerivativeEnzyme Inhibition
Other Piperidine AnalogAntioxidant

Table 2: Synthesis Overview

StepDescription
ProtectionUse of Boc chloride to protect carboxylic acid
PhosphorylationIntroduction of dimethylphosphoryl group
PurificationChromatography techniques for final product

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.